molecular formula C46H46F6I2N6O8 B606753 Cobimetinib Fumarate CAS No. 1369665-02-0

Cobimetinib Fumarate

Cat. No. B606753
M. Wt: 1178.14
InChI Key: CBHDLXWLRMYMNL-QTNVCCTOSA-N
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Description

Cobimetinib is an orally active, potent, and highly selective small molecule that inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), and central components of the RAS/RAF/MEK/ERK signal transduction pathway . It is used in the treatment of various cancers, including malignant melanoma and breast cancer .


Synthesis Analysis

The synthesis of Cobimetinib involves a novel route for the production of enantiomerically pure Cobimetinib . This process also involves the creation of new intermediates in the synthesis of Cobimetinib and an amorphous Cobimetinib hemifumarate salt comprising a high salt content .


Molecular Structure Analysis

Cobimetinib has a molecular weight of 531.318 and a chemical formula of C21H21F3IN3O2 . The IUPAC name for Cobimetinib is (S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone .


Chemical Reactions Analysis

Cobimetinib is a reversible inhibitor of mitogen-activated protein kinase 1 (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2 . It is effective in inhibiting the growth of tumor cells bearing a BRAF mutation .

properties

IUPAC Name

(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21F3IN3O2.C4H4O4/c2*22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h2*4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*17-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESIMIUSNACMNW-BXRWSSRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46F6I2N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027854
Record name Cobimetinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1178.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobimetinib Fumarate

CAS RN

1369665-02-0
Record name Cobimetinib fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369665020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobimetinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBIMETINIB FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EXI96H8SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
KP Garnock-Jones - Drugs, 2015 - Springer
Genentech (a subsidiary of Roche) and Exelixis are developing cobimetinib, an orally available small molecule, for the treatment of various cancers, including malignant melanoma and …
Number of citations: 47 link.springer.com
L Spain, E Goode, Y McGovern, K Joshi… - Expert Opinion on …, 2016 - Taylor & Francis
Introduction: Advanced melanoma with a BRAF V600 mutation responds to treatment with BRAF inhibitors such as vemurafenib, with great improvement in tumour response and patient …
Number of citations: 4 www.tandfonline.com
M Perier-Muzet, A Boespflug, N Poulalhon… - JAMA …, 2016 - jamanetwork.com
… C, Hyperpigmented changes in lesion 27 from patient 13 after cessation of cobimetinib fumarate therapy and 3 months of BRAFi monotherapy (dabrafenib mesylate), leading to a …
Number of citations: 8 jamanetwork.com
W Zhou - AIP Conference Proceedings, 2019 - pubs.aip.org
At present, malignant tumor is still the second most fatal disease in the world. Different from conventional treatment methods of malignant tumor such as surgery, chemotherapy and …
Number of citations: 4 pubs.aip.org
M Herbrink, JHM Schellens, JH Beijnen… - Journal of Controlled …, 2016 - Elsevier
The small molecular Kinase Inhibitor (smKI) drug class is very promising and rapidly expanding. All of these drugs are administered orally. The clear relationship between structure and …
Number of citations: 25 www.sciencedirect.com
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com
G Li, D Sun - Chinese Journal of Organic Chemistry, 2016 - sioc-journal.cn
Fluorine-containing groups have strong electron-withdrawing effect and high lipophilicity, organic molecules incorporated fluorine-containing groups can improve its function. Therefore, …
Number of citations: 2 sioc-journal.cn
BAA Alunbrig, SB Belsomra, BSE Tenofovir… - JSTOR
… Carbaglu Cobimetinib Fumarate …
Number of citations: 0 www.jstor.org
F Kuusisto, D Page, R Stewart - F1000Research, 2020 - f1000research.com
Background: The rapid spread of illness and death caused by the severe respiratory syndrome coronavirus 2 (SARS-CoV-2) and its associated coronavirus disease 2019 (COVID-19) …
Number of citations: 8 f1000research.com
M Imran, SMB Asdaq, SA Khan… - Pharmaceuticals, 2021 - mdpi.com
… Cobimetinib fumarate (Figure 32) is a piperidine-azetidine based anthranilamide derivative (MF: C 46 H 46 F 6 I 2 N 6 O 8 (2C 21 H 21 F 3 IN 3 O 2 .C 4 H 4 O 4 ); MW: 1178.71; CAS …
Number of citations: 32 www.mdpi.com

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